(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is an organic compound with a complex structure that includes a formyl group, a hydroxyl group, and a nitro group attached to a phenyl ring, which is further connected to a long-chain docosanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by formylation to add the formyl group and esterification to attach the docosanoate chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (3-Carboxy-2-hydroxy-5-nitrophenyl)methyl docosanoate.
Reduction: Formation of (3-Formyl-2-hydroxy-5-aminophenyl)methyl docosanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that can modulate cellular pathways. The long docosanoate chain may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl hexadecanoate: Similar structure but with a shorter hexadecanoate chain.
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl octadecanoate: Similar structure with an octadecanoate chain.
Uniqueness
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is unique due to its longer docosanoate chain, which may confer distinct physical and chemical properties. This can influence its solubility, stability, and interaction with biological membranes, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
111340-91-1 |
---|---|
Molecular Formula |
C30H49NO6 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(3-formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate |
InChI |
InChI=1S/C30H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29(33)37-25-27-23-28(31(35)36)22-26(24-32)30(27)34/h22-24,34H,2-21,25H2,1H3 |
InChI Key |
VHDQVIWUMRRBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.